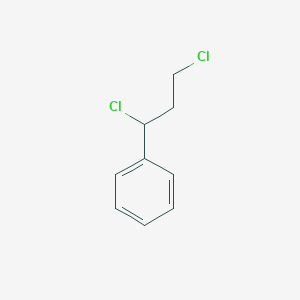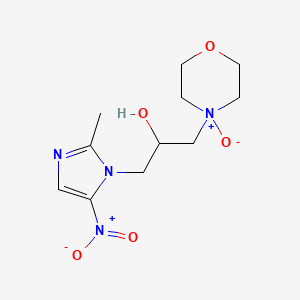
Morinidazole metabolite M4-1
Übersicht
Beschreibung
Morinidazole metabolite M4-1 is a significant metabolite of morinidazole, a third-generation 5-nitroimidazole-class antimicrobial agent. Morinidazole is used for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections . The metabolite M4-1 is formed through the metabolic processes in the human body and plays a crucial role in the pharmacokinetics and pharmacodynamics of morinidazole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of morinidazole metabolite M4-1 involves the metabolic conversion of morinidazole in the human body. Morinidazole undergoes various metabolic reactions, including oxidation, reduction, and glucuronidation . The primary synthetic route involves the oxidation of morinidazole to form the N-oxide metabolite M4-1 . This reaction is catalyzed by enzymes in the liver, such as cytochrome P450 .
Industrial Production Methods
Industrial production of morinidazole involves the synthesis of the parent compound, followed by its administration to humans or animals to study the formation of metabolites, including M4-1 . The industrial production of morinidazole itself involves the reaction of 2-methyl-5-nitroimidazole with 3-chloropropan-1-ol in the presence of a base to form the intermediate, which is then reacted with morpholine to yield morinidazole .
Analyse Chemischer Reaktionen
Types of Reactions
Morinidazole metabolite M4-1 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M4-1 from morinidazole.
Reduction: Further reduction of M4-1 can occur under specific conditions.
Glucuronidation: M4-1 can undergo glucuronidation to form glucuronide conjugates.
Common Reagents and Conditions
Oxidation: Catalyzed by liver enzymes such as cytochrome P450.
Reduction: Can be catalyzed by reducing agents like sodium borohydride.
Glucuronidation: Catalyzed by UDP-glucuronosyltransferase enzymes in the liver.
Major Products Formed
Oxidation: Formation of M4-1 from morinidazole.
Reduction: Formation of reduced metabolites of M4-1.
Glucuronidation: Formation of glucuronide conjugates of M4-1.
Wissenschaftliche Forschungsanwendungen
Morinidazole metabolite M4-1 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of morinidazole in humans.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of morinidazole.
Toxicology Studies: Used to assess the safety and toxicity of morinidazole and its metabolites.
Clinical Research: Involved in clinical studies to evaluate the efficacy and safety of morinidazole in patients with different health conditions.
Wirkmechanismus
The mechanism of action of morinidazole metabolite M4-1 involves its interaction with microbial DNA. Morinidazole and its metabolites, including M4-1, exert their antimicrobial effects by causing DNA strand breaks and inhibiting DNA synthesis in susceptible microorganisms . The primary molecular targets are the DNA of anaerobic bacteria and protozoa . The metabolic conversion of morinidazole to M4-1 enhances its antimicrobial activity and contributes to its overall therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another 5-nitroimidazole-class antimicrobial agent used for similar indications.
Tinidazole: A second-generation 5-nitroimidazole with similar antimicrobial properties.
Ornidazole: Another 5-nitroimidazole used for the treatment of anaerobic infections.
Uniqueness of Morinidazole Metabolite M4-1
This compound is unique due to its specific metabolic pathway and the formation of distinct glucuronide conjugates . Unlike other similar compounds, morinidazole undergoes regioselective and stereoselective glucuronidation, leading to the formation of diastereoisomeric glucuronides . This unique metabolic profile contributes to the distinct pharmacokinetic and pharmacodynamic properties of morinidazole and its metabolites .
Eigenschaften
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)-3-(4-oxidomorpholin-4-ium-4-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5/c1-9-12-6-11(14(17)18)13(9)7-10(16)8-15(19)2-4-20-5-3-15/h6,10,16H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAULXPQKVYYHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C[N+]2(CCOCC2)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1413431-46-5 | |
| Record name | Morinidazole, (morpholino-N-oxide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MORINIDAZOLE, (MORPHOLINO-N-OXIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UM7KP9UNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


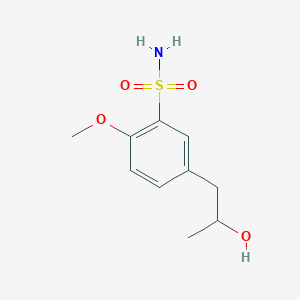
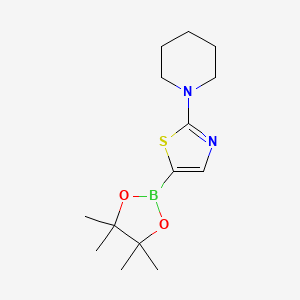
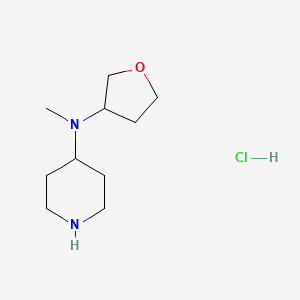
![tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B3321963.png)
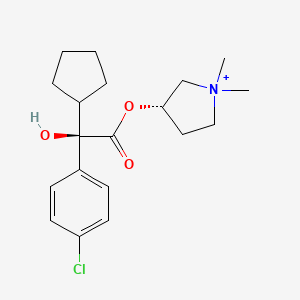
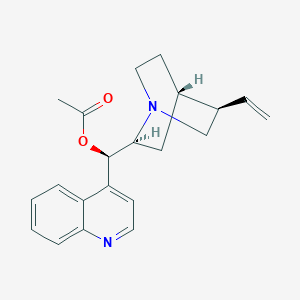
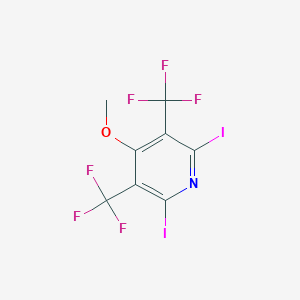
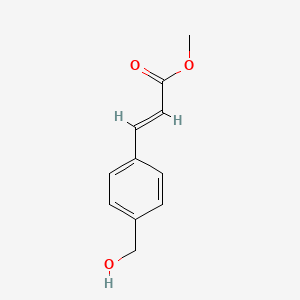

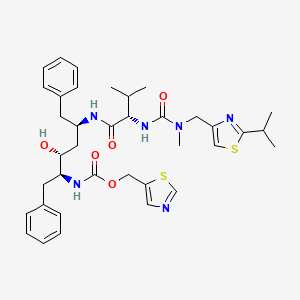
![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)
![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B3322045.png)
![6-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-yldisulfanyl)-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium;dichloride](/img/structure/B3322050.png)
